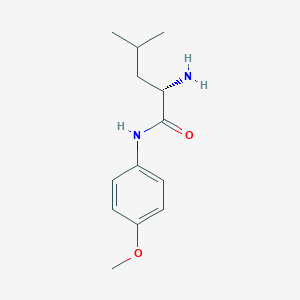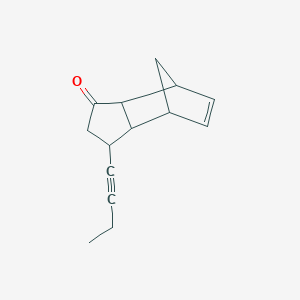
N-(2,4-Dinitrophenyl)-2-(methylsulfanyl)-1,3-benzothiazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-Dinitrophenyl)-2-(methylsulfanyl)-1,3-benzothiazol-6-amine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dinitrophenyl group, a methylsulfanyl group, and a benzothiazole ring, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dinitrophenyl)-2-(methylsulfanyl)-1,3-benzothiazol-6-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of phenyl compounds to introduce nitro groups, followed by the formation of the benzothiazole ring through cyclization reactions. The methylsulfanyl group is then introduced via thiolation reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-Dinitrophenyl)-2-(methylsulfanyl)-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and substituted benzothiazoles, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(2,4-Dinitrophenyl)-2-(methylsulfanyl)-1,3-benzothiazol-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(2,4-Dinitrophenyl)-2-(methylsulfanyl)-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets and pathways. The compound’s nitro groups and benzothiazole ring play crucial roles in its reactivity and biological activity. It may interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenylhydrazine: Known for its use in the detection of carbonyl compounds.
Benzothiazole: A simpler compound with a similar ring structure, used in the production of rubber accelerators.
Methylsulfanylbenzothiazole: A related compound with similar thiolation properties.
Uniqueness
N-(2,4-Dinitrophenyl)-2-(methylsulfanyl)-1,3-benzothiazol-6-amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
63481-67-4 |
|---|---|
Molekularformel |
C14H10N4O4S2 |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
N-(2,4-dinitrophenyl)-2-methylsulfanyl-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C14H10N4O4S2/c1-23-14-16-11-4-2-8(6-13(11)24-14)15-10-5-3-9(17(19)20)7-12(10)18(21)22/h2-7,15H,1H3 |
InChI-Schlüssel |
CGJQPNRBCQBPCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






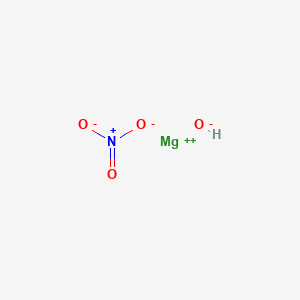
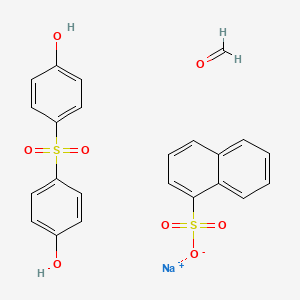

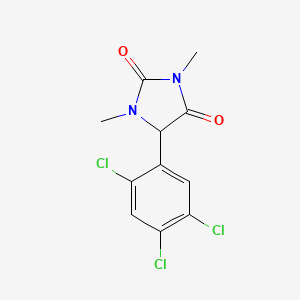
![4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate](/img/structure/B14492716.png)
